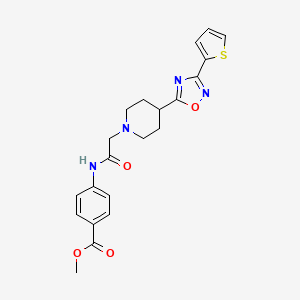

Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-28-21(27)15-4-6-16(7-5-15)22-18(26)13-25-10-8-14(9-11-25)20-23-19(24-29-20)17-3-2-12-30-17/h2-7,12,14H,8-11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWHQSCXLNQWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 333.5 g/mol. The structure includes a thiophene moiety, an oxadiazole ring, and a piperidine group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed significant activity against various bacterial strains, suggesting that the incorporation of these moieties in the structure of this compound may enhance its antimicrobial efficacy .

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. For instance, oxadiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways . The presence of the piperidine ring may also contribute to the overall activity by enhancing cellular uptake and interaction with target proteins.

Case Studies

- Study on Antimicrobial Activity

- Anticancer Activity Assessment

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocyclic derivatives, including:

Physicochemical Properties

- Molecular Weight: The target compound (~474.56 g/mol, inferred from ) is heavier than simpler analogues like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ~575.5 g/mol) , likely due to the oxadiazole-piperidine-thiophene assembly.

- Lipophilicity : The thiophene and oxadiazole groups may increase logP compared to triazole-containing derivatives, affecting membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of Methyl 4-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate?

- Methodological Answer : A multi-step approach is typically employed:

Oxadiazole Formation : React thiophene-2-carboxylic acid with hydroxylamine and a nitrile precursor under reflux (e.g., in ethanol) to form the 1,2,4-oxadiazole core .

Piperidine Functionalization : Introduce the oxadiazole-thiophene moiety to the piperidine ring via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Acetamido Linker Incorporation : Couple the piperidine intermediate with methyl 4-(2-chloroacetamido)benzoate using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Optimization : Catalyst choice (e.g., Pd for coupling) and solvent selection (e.g., DMF vs. THF) significantly impact yields. Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and piperidine substitution patterns. Key signals include thiophene protons (δ 6.8–7.5 ppm) and piperidine methylenes (δ 1.5–3.0 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., replacing thiophene with furan) or piperidine (e.g., N-methylation) to assess target binding .

- Bioassays : Test inhibition of kinase targets (e.g., EGFR or Aurora kinases) using enzymatic assays. Compare IC₅₀ values with reference inhibitors .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonds with the oxadiazole and hydrophobic contacts with the piperidine .

Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally related compounds?

- Methodological Answer :

- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, ATP concentration in kinase assays) to isolate variables .

- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity .

- Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .

Q. What strategies mitigate challenges in achieving regioselectivity during the synthesis of the 1,2,4-oxadiazole-thiophene moiety?

- Methodological Answer :

- Precursor Design : Use tert-butyl nitrite or cyanuric chloride to direct cyclization toward the desired 3,5-substituted oxadiazole .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times and improving temperature control .

- Protecting Groups : Temporarily protect reactive sites on the thiophene (e.g., trimethylsilyl groups) to prevent undesired substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.